Cas no 676475-38-0 (3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID)

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group and a propanoic acid side chain. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for drug discovery, due to the oxadiazole moiety's stability and bioisosteric properties. The trimethoxyphenyl group may enhance binding affinity in certain biological targets, while the propanoic acid functionality offers opportunities for further derivatization or salt formation. The compound's well-defined structure and synthetic accessibility make it a valuable intermediate for developing pharmacologically active molecules, particularly in anticancer or anti-inflammatory research. Its purity and stability under standard conditions ensure reproducibility in experimental applications.
3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID structure
676475-38-0 structure
Product Name:3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID
CAS No:676475-38-0
MF:C14H16N2O6
MW:308.286643981934
MDL:MFCD05130920
CID:3029659
PubChem ID:2038165
Update Time:2025-06-08

3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID
    • BBL010538
    • AKOS000302996
    • 676475-38-0
    • 3-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoicacid
    • MFCD05130920
    • 3-[3-(3,4,5-Trimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid
    • CS-0315678
    • 3-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
    • STK720258
    • VS-02546
    • MDL: MFCD05130920
    • Inchi: 1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-15-11(22-16-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
    • InChI Key: ZBXYDRGUZTWARM-UHFFFAOYSA-N
    • SMILES: O1C(CCC(=O)O)=NC(C2C=C(C(=C(C=2)OC)OC)OC)=N1

Computed Properties

  • Exact Mass: 308.10083623Da
  • Monoisotopic Mass: 308.10083623Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 104Ų

3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID Security Information

  • HazardClass:IRRITANT

3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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3-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
676475-38-0 97%
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676475-38-0 95%
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OTAVAchemicals
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A2B Chem LLC
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A2B Chem LLC
AU96833-250mg
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A2B Chem LLC
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Crysdot LLC
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